Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride
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Overview
Description
Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride is a complex organic compound that features a unique structure combining a triazolo-oxazine ring system with a trifluoroborane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-oxazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4,6-trimethylphenyl hydrazine and an oxazine derivative. The trifluoroborane group is then introduced via a reaction with boron trifluoride etherate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroborane group, where nucleophiles like amines or alcohols can replace the fluoride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology and Medicine
In biological and medical research, the compound’s derivatives are explored for their potential as therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a catalyst in polymerization reactions is particularly noteworthy, enabling the production of high-performance materials with unique properties.
Mechanism of Action
The mechanism by which Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroborane group can form strong interactions with nucleophilic sites, while the triazolo-oxazine ring system can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium chloride
- 2-(2,4,6-Trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
- 2-(2,4,6-Trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium bromide
Uniqueness
The presence of the trifluoroborane group in Trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride distinguishes it from other similar compounds. This group imparts unique reactivity and stability, making it particularly useful in catalysis and materials science applications. Additionally, the combination of the triazolo-oxazine ring system with the trifluoroborane group provides a versatile platform for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
trifluoroborane;2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.BF3.FH/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17;2-1(3)4;/h6-7,9H,4-5,8H2,1-3H3;;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSYAGCPPIIGQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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